N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide
Description
N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 2-oxopropyl group at position 3 and a benzamide moiety at position 3. Its molecular formula is C₁₁H₁₁N₃O₂S, with a molecular weight of 249.29 g/mol (CAS: 110196-91-3, purity: 90% ). The compound is synthesized via cyclization reactions involving acyl isothiocyanates and oxazole derivatives, as described in Scheme 2 of Matiichuk and Ostapiuk’s work .
Properties
IUPAC Name |
N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-8(16)7-10-13-12(18-15-10)14-11(17)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMNQQBXDYRYHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which include this compound, have a broad spectrum of pharmacological activities. They are integral components of various drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents.
Mode of Action
The broad and potent activity of 1,3,4-thiadiazole and their derivatives has established them as pharmacologically significant scaffolds. The interaction of these compounds with their targets leads to various changes, resulting in their wide range of biological activities.
Biological Activity
N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide is a derivative of the thiadiazole class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 279.29 g/mol
- CAS Number : 690991-52-7
Biological Activity Overview
Thiadiazole derivatives have been extensively studied for their pharmacological potential. The biological activities of this compound include:
-
Antimicrobial Activity :
- Several studies have demonstrated the antibacterial and antifungal properties of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi .
- A study evaluating various thiadiazole derivatives reported that certain compounds exhibited substantial activity against Staphylococcus aureus, Escherichia coli, and Aspergillus niger .
-
Mechanism of Action :
- The mechanism by which these compounds exert their antimicrobial effects often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for microbial survival .
- The presence of the thiadiazole ring system is believed to enhance the lipophilicity and bioavailability of these compounds, contributing to their effectiveness .
Antimicrobial Screening
A comprehensive antimicrobial screening was conducted on various thiadiazole derivatives, including this compound. The results are summarized in the following table:
| Compound | Target Organism | Activity Level |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate |
| Escherichia coli | Significant | |
| Pseudomonas aeruginosa | Moderate | |
| Aspergillus niger | Significant |
These findings indicate that this compound possesses notable antimicrobial properties that could be harnessed in therapeutic contexts.
Case Study: Antitubercular Activity
In a study focusing on the antitubercular properties of thiadiazole derivatives, it was noted that certain structural modifications led to enhanced activity against Mycobacterium tuberculosis. While specific data on this compound was not detailed in this study, it suggests potential avenues for further exploration into its efficacy against resistant strains .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Ring
4-Chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide
- Molecular Formula : C₁₂H₁₀ClN₃O₂S
- Molecular Weight : 295.74 g/mol
- Key Feature : A chloro substituent at the para position of the benzamide ring.
- This derivative is commercially available (BG15938) but lacks reported bioactivity data .
4-tert-Butyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide
- Molecular Formula : C₁₅H₁₉N₃O₂S
- Molecular Weight : 313.40 g/mol (estimated)
- Key Feature : A bulky tert-butyl group at the para position.
- Impact : The tert-butyl group increases hydrophobicity (higher logP), which may enhance membrane permeability but reduce aqueous solubility. This compound is listed as discontinued, suggesting synthesis or stability challenges .
N-[3-(4-Bromophenyl)-1,2,4-thiadiazol-5-yl]benzamide
- Molecular Formula : C₁₅H₁₀BrN₃OS
- Molecular Weight : 360.23 g/mol
- Key Feature : A bromophenyl group replaces the 2-oxopropyl substituent on the thiadiazole ring.
- Physicochemical Data :
- logP : 4.76 (high lipophilicity)
- Polar Surface Area : 43.917 Ų
- Hydrogen Bond Acceptors : 4
- Impact : The bromine atom increases molecular weight and lipophilicity, favoring passive diffusion across biological membranes. However, its low solubility (logSw = -4.94) may limit bioavailability .
Modifications to the Thiadiazole Core
N-[(2,3-Dihydro-2-methyl-3-oxo-1,2,4-thiadiazol)-5-yl]-4-methylbenzamide
- Molecular Formula : C₁₂H₁₃N₃O₂S
- Molecular Weight : 249.29 g/mol
- Key Feature : The thiadiazole ring is saturated (2,3-dihydro) and substituted with a methyl group.
- The methyl group may sterically hinder interactions with enzymatic targets .
Heterocycle Replacement: Thiadiazole vs. Oxadiazole
N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide
- Key Feature : Replaces the thiadiazole core with an oxadiazole ring.
- Impact : Oxadiazoles lack the sulfur atom present in thiadiazoles, reducing hydrogen-bonding capacity and altering electronic distribution. This may affect target selectivity or potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
